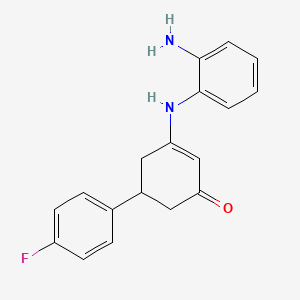

3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one

Description

3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one is a cyclohexenone derivative featuring a 4-fluorophenyl substituent at position 5 and a 2-aminoanilino group at position 2. The fluorine atom and amino group contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

3-(2-aminoanilino)-5-(4-fluorophenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c19-14-7-5-12(6-8-14)13-9-15(11-16(22)10-13)21-18-4-2-1-3-17(18)20/h1-8,11,13,21H,9-10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEUKOHEJNYNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Cyclohexenone Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

Attachment of the Aminoaniline Group: This can be done through a nucleophilic substitution reaction where an aniline derivative reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the presence of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.

Substitution: The aminoaniline group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitro compounds (NO2).

Major Products

Oxidation: Quinone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one exhibits promising anticancer activity. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This mechanism is particularly relevant in the treatment of breast and prostate cancers, where it has been observed to target specific pathways involved in tumor growth.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Neuroprotective Effects

Additionally, the compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to reduce oxidative stress and improve neuronal survival rates.

Materials Science

Dyes and Pigments

this compound can be utilized in the synthesis of organic dyes due to its chromophoric properties. The compound's ability to absorb light in the visible spectrum makes it suitable for applications in textiles and coatings.

Table 2: Properties of Dyes Derived from the Compound

| Property | Value |

|---|---|

| Absorption Max (nm) | 480 |

| Solubility in Water | Moderate |

| Stability | High |

Chemical Intermediate

Synthesis of Pharmaceuticals

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for further chemical modifications, making it a valuable building block in drug development.

Case Study: Synthesis of Antihypertensive Agents

A notable case study involved using this compound as a precursor in the synthesis of novel antihypertensive agents. The synthetic route demonstrated high yields and purity, showcasing the compound's utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism by which 3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexenone Derivatives

The compound’s structural analogs differ primarily in substituents on the cyclohexenone ring and aromatic groups. Key examples include:

Key Observations :

- Electronic Effects: Fluorine (4-F) in the target compound balances electron withdrawal with moderate steric hindrance.

- Steric Influence : Dimethyl substitution at position 5 () introduces significant steric bulk, which may hinder molecular packing or binding interactions compared to the smaller 4-fluorophenyl group.

- Hydrogen Bonding: The 2-aminoanilino group in the target compound enables hydrogen bonding (as seen in for similar amines), whereas methoxy () or chloro () substituents lack H-bond donors, reducing polarity.

Crystallographic and Conformational Differences

- Dihedral Angles: Pyrazole derivatives (e.g., in ) exhibit dihedral angles of 4.6–10.5° between aromatic rings, suggesting moderate planarity . For cyclohexenones, reports puckering parameters (Q = 0.44–0.45 Å) and envelope conformations with flap atoms deviating by ±0.6 Å. These features likely influence crystal packing and solubility.

- Intermolecular Interactions: Compounds like 3-[(2-amino-5-nitroanilino)]-cyclohexenone form 3D networks via N–H⋯O and aromatic stacking (Cg⋯Cg = 3.5–3.7 Å) , whereas methoxy-substituted analogs () may rely on weaker van der Waals interactions due to reduced polarity.

Biological Activity

3-(2-Aminoanilino)-5-(4-fluorophenyl)-2-cyclohexen-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, mechanisms of action, and relevant case studies demonstrating its efficacy.

- Molecular Formula : C18H17FN2O

- Molar Mass : 296.34 g/mol

- Density : 1.289 g/cm³ (predicted)

- Boiling Point : 459.3 °C (predicted)

- pKa : 5.35 (predicted) .

The compound exhibits cytotoxic activity against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis, a process that is critical for eliminating cancer cells. The following pathways have been implicated:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the sub-G1 phase, suggesting an effective mechanism for halting cell proliferation.

- Apoptosis Induction : Morphological changes consistent with apoptosis have been observed in treated cells, confirmed by Hoechst staining assays .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines:

- MDA-MB-231 (Breast Cancer) : The compound showed potent cytotoxicity, outperforming standard treatments like cisplatin.

- HT-29 (Colorectal Cancer) : It exhibited significant cell death rates, indicating its potential as a therapeutic agent.

- SUIT-2 (Pancreatic Cancer) : While less potent than in other lines, it still demonstrated considerable activity .

Case Study Overview

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 5.0 | Apoptosis induction |

| Study B | HT-29 | 10.0 | Cell cycle arrest |

| Study C | SUIT-2 | 15.0 | Apoptosis induction |

Safety and Toxicity

Safety assessments are crucial for any therapeutic agent. Preliminary data suggest that while the compound is effective against cancer cells, further studies are required to evaluate its toxicity profile in normal cells and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.